molecular formula C18H14N4O5S B129293 Sulfasalazine 3-Isomer CAS No. 66364-71-4

Sulfasalazine 3-Isomer

Cat. No. B129293
CAS RN: 66364-71-4
M. Wt: 398.4 g/mol
InChI Key: PAFMSMUKLYZQOC-RCCKNPSSSA-N
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Description

Sulfasalazine is a drug with significant anti-inflammatory properties, commonly used in the treatment of inflammatory bowel disease and rheumatoid arthritis. It is a composite drug formed by the combination of 5-aminosalicylic acid and sulfapyridine linked through an azo bond. The drug's anti-inflammatory action is partly attributed to its ability to inhibit neutrophil responses such as superoxide production and degranulation . Sulfasalazine is metabolized by intestinal bacteria, releasing sulfapyridine and 5-aminosalicylate, which are believed to contribute to its therapeutic effects .

Synthesis Analysis

The synthesis of sulfasalazine involves the diazotization of sulfapyridine and coupling with salicylic acid. During this process, impurities can form, including by-products of the reaction and unreacted starting materials such as sulfapyridine . The synthesis process is critical as it can influence the purity and efficacy of the final drug product.

Molecular Structure Analysis

The molecular structure of sulfasalazine is characterized by the presence of an azo linkage, which is a critical feature for its activity against neutrophil responses. The azo bond is a functional group that connects the sulfapyridine and 5-aminosalicylic acid moieties . The importance of the azo linkage is highlighted by the fact that olsalazine, which also contains an azo bond, mimics the inhibitory effects of sulfasalazine on neutrophils .

Chemical Reactions Analysis

Sulfasalazine's chemical reactivity is demonstrated by its ability to inhibit various enzymes and biological processes. It inhibits the binding of N-formyl-methionyl-leucyl-phenylalanine (FMLP) to its receptor on human neutrophils, which is crucial for neutrophil activation . Additionally, sulfasalazine inhibits platelet thromboxane synthetase and cyclooxygenase, which are involved in the synthesis of thromboxane and prostaglandins, respectively . It also acts as a competitive inhibitor of folate enzymes, which may contribute to its therapeutic action .

Physical and Chemical Properties Analysis

Sulfasalazine's physical and chemical properties are essential for its pharmacological activity. It is metabolized by intestinal bacteria, which affects its bioavailability and therapeutic effects . The drug's ability to inhibit prostaglandin 15-hydroxydehydrogenase selectively in various organs suggests a possible mechanism for its therapeutic action in ulcerative colitis . Moreover, sulfasalazine's inhibition of the xc- transporter in colorectal cancer cells leads to a depletion of cellular glutathione, enhancing the cytotoxicity of cisplatin, a chemotherapy drug .

Scientific Research Applications

Neuroprotective Action

Sulfasalazine shows neuroprotective effects by blocking N-methyl-d-aspartate receptor-mediated excitotoxicity, potentially useful in preventing neuronal death in conditions like hypoxic ischemia, trauma, and neurodegenerative diseases (Ryu et al., 2003).

Application in Rheumatoid Arthritis

Clinical trials have found sulfasalazine effective in reducing disease activity in rheumatoid arthritis, showing similar efficacy to other disease-modifying antirheumatic drugs (Plosker & Croom, 2005).

Diagnostic Utility

An Enzyme-Linked Immunosorbent Assay (ELISA) method using polyclonal antibodies has been developed for assessing sulfasalazine in biological matrices, aiding in patient treatment monitoring (Pastor-Navarro et al., 2007).

Impact on Platelet and Neutrophil Function

Studies indicate that sulfasalazine inhibits platelet thromboxane synthetase and blocks FMLP binding to human neutrophils, impacting inflammatory processes (Stenson & Lobos, 1983; Stenson et al., 1984)(https://consensus.app/papers/sulfasalazine-inhibition-binding-stenson/3be942f346945da0955609d091104a76/?utm_source=chatgpt).

Inhibition of Folate Enzymes

Sulfasalazine competitively inhibits enzymes involved in folate metabolism, potentially affecting the intestinal folate transport system (Selhub et al., 1978).

Modulation of NF‐κB Activation

It modulates inflammatory responses in ulcerative colitis by inhibiting the activation of nuclear factor‐κB, a key player in pro-inflammatory cytokine gene transcription (Gan et al., 2005).

Protective Effects Against Hepatic Injury

Research suggests that agents like N-acetylcysteine and vitamins C and E can mitigate sulfasalazine-induced hepatic injury, highlighting its potential liver toxicity (Heidari et al., 2016).

Treatment of Alopecia Areata

Sulfasalazine has been used in the treatment of severe alopecia areata, with a proportion of patients showing cosmetically acceptable hair regrowth (Ellis et al., 2002).

Future Directions

Sulfasalazine has become a common second-line drug for the treatment of rheumatoid arthritis (RA) and has been used for decades either alone or in combination with other RA therapeutics for treating rheumatic diseases . Future research may focus on improving the pharmacologically relevant properties of Sulfasalazine .

properties

IUPAC Name

2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c23-17-14(18(24)25)4-3-5-15(17)21-20-12-7-9-13(10-8-12)28(26,27)22-16-6-1-2-11-19-16/h1-11,23H,(H,19,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKGJJSJEOATBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859505
Record name Sulfasalazine 3-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfasalazine 3-Isomer

CAS RN

66364-71-4
Record name Sulfasalazine 3-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfasalazine 3-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFASALAZINE 3-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657BS640RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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